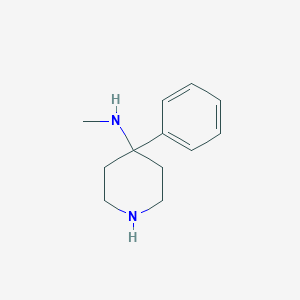![molecular formula C13H13NO3 B067608 1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione CAS No. 181827-91-8](/img/structure/B67608.png)
1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione, also known as rosmarinic acid, is a natural polyphenolic compound found in various plants, including rosemary, basil, and sage. It has been widely studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. In
作用机制
The mechanism of action of 1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione acid is complex and involves multiple pathways. It has been shown to modulate the activity of various enzymes and proteins involved in inflammation, oxidative stress, and cancer progression. For example, 1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione acid inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes.
生化和生理效应
Rosmarinic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. It also reduces oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Rosmarinic acid has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
Rosmarinic acid has several advantages for lab experiments, including its availability from natural sources, low toxicity, and stability. It can be easily synthesized or extracted from plant materials, making it a cost-effective option for research. However, 1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione acid has some limitations, including its low solubility in water and its susceptibility to degradation under certain conditions. These limitations may affect its bioavailability and efficacy in vivo.
未来方向
For research include investigating the pharmacokinetics and pharmacodynamics of 1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione acid, exploring its effects on different disease models, and developing novel formulations to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of 1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione acid.
合成方法
Rosmarinic acid can be synthesized by various methods, including extraction from natural sources, chemical synthesis, and biotransformation. Extraction from natural sources involves the isolation of 1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione acid from plant materials using solvents, such as ethanol or methanol. Chemical synthesis involves the reaction of 3,4-dihydroxyphenyl lactic acid with acetyl chloride in the presence of a catalyst. Biotransformation involves the use of microorganisms, such as fungi or bacteria, to convert precursor compounds into 1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione acid.
科学研究应用
Rosmarinic acid has been extensively studied for its potential therapeutic properties in various fields, including medicine, pharmacology, and food science. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Rosmarinic acid has been found to have antimicrobial effects against various bacteria, fungi, and viruses. Additionally, it has been shown to have anticancer effects by inducing apoptosis and inhibiting tumor growth.
属性
CAS 编号 |
181827-91-8 |
|---|---|
产品名称 |
1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione |
分子式 |
C13H13NO3 |
分子量 |
231.25 g/mol |
IUPAC 名称 |
1-[2-(4-methoxyphenyl)ethenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H13NO3/c1-17-11-4-2-10(3-5-11)8-9-14-12(15)6-7-13(14)16/h2-5,8-9H,6-7H2,1H3 |
InChI 键 |
KRMYZQQKQXGAAJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=CN2C(=O)CCC2=O |
规范 SMILES |
COC1=CC=C(C=C1)C=CN2C(=O)CCC2=O |
同义词 |
N-(2-(4-Methoxyphenyl)ethenyl)-pyrrolidin-2,5-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



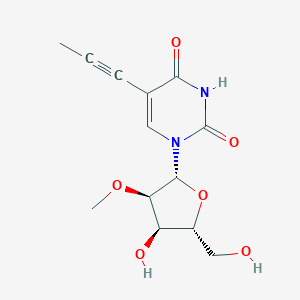

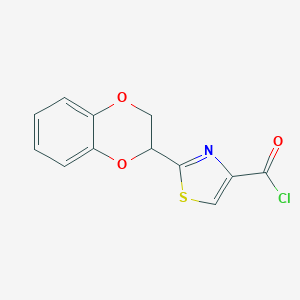
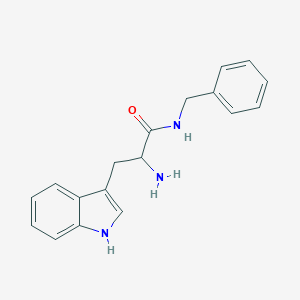

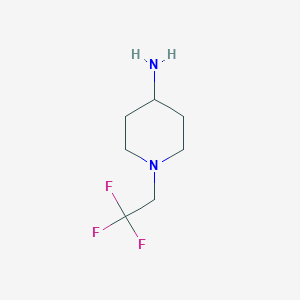
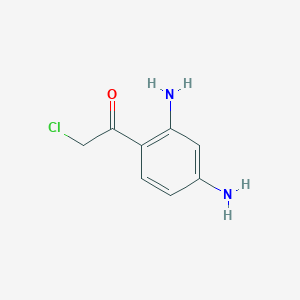
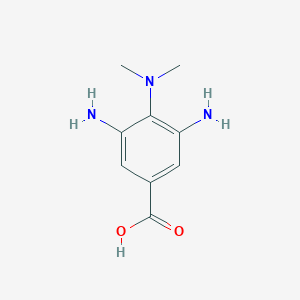
![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)

![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)
